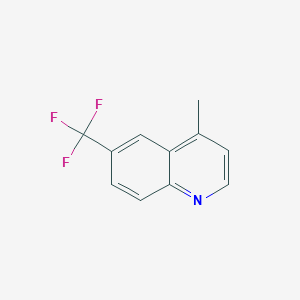

4-Methyl-6-(trifluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-6-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H8F3N . It is a type of quinoline, a class of compounds that are widespread in nature and used in medicine due to their biological activity .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted quinolines often involves the use of 2′-amino-2,2,2-trifluoroacetophenones as a source of the CF3 group . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with a methyl group at the 4-position and a trifluoromethyl group at the 6-position . Theoretical calculations and spectroscopic properties of similar compounds have been investigated using methods such as FT-IR, FT-Raman, and NMR .Chemical Reactions Analysis

Fluorinated quinolines, including this compound, have been studied for their reactivity. Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described. For example, 4-Chloro-8-(trifluoromethyl)quinoline is a solid with an average mass of 211.183 Da .Scientific Research Applications

Antimicrobial Properties

- Synthesis for Antimicrobial Agents : 4-Methyl-6-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. One study focused on novel pyrazolo[3,4-d]pyrimidine derivatives, showcasing their potential as antimicrobial agents. These compounds were tested for antibacterial and antifungal activities, indicating the significance of this compound in developing new antimicrobial compounds (Holla et al., 2006).

Chemical Synthesis and Modification

Synthesis of Novel Derivatives : Researchers have synthesized various derivatives of this compound, such as 1,2,3-triazoles, and evaluated their antimicrobial activity. This demonstrates the chemical versatility of the compound and its utility in creating new molecules with potential biological activities (Holla et al., 2005).

Development of Quinoline-Based Nanostructures : In a study, 4-amino-2-methyl-8-(trifluoromethyl)quinoline based magnetic nanostructures were developed for the sensitive detection of zinc ions in aqueous solutions. This application underscores the potential of this compound in nanotechnology and sensor development (Pourfallah & Lou, 2018).

Optical and Electronic Properties

Optical and Nonlinear Optical Properties : A study on quinoline derivatives highlighted their application in nonlinear optical (NLO) research. This involves exploring the electronic and NLO properties of synthesized quinoline compounds, which is crucial for technological applications like optical data storage and processing (Khalid et al., 2019).

Applications in Bioimaging : Quinoline derivatives, including those with this compound, have been used in bioimaging. The unique optical properties of these compounds, such as fluorescence and charge-transfer, make them suitable for applications in visualizing biological processes and structures (Chen et al., 2019).

Material Science and Electrochemistry

- Electrochemical Applications : The electrochemical properties of this compound derivatives are explored in the synthesis of polymeric films. Such compounds are investigated for their potential in creating materials with specific electrical and mechanical properties (An et al., 1989).

Mechanism of Action

Target of Action

Quinoline derivatives, in general, have been known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral activities . They are often used as inhibitors of various enzymes .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with enzymes or other biological molecules .

Biochemical Pathways

Quinoline derivatives are known to impact a variety of biochemical pathways, often related to their role as enzyme inhibitors .

Result of Action

Given the known biological activities of quinoline derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Trifluoromethyl-substituted quinolines have found applications in medicine, exhibiting a broad spectrum of antibacterial activity . They have also found application in agriculture, and as components for liquid crystals . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

Biochemical Analysis

Biochemical Properties

4-Methyl-6-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to interact with certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This, in turn, affects downstream signaling pathways such as the MAPK and PI3K-Akt pathways, which are crucial for cell survival, proliferation, and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of certain enzymes, inhibiting their catalytic activity. This inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can activate certain enzymes by binding to allosteric sites, leading to conformational changes that enhance their activity. The changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. The degradation products may have different biological activities compared to the parent compound . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and stress response proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At higher doses, it can become toxic and cause adverse effects, such as hepatotoxicity or neurotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. Careful dosage optimization is essential to minimize the risk of toxicity while maximizing the therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, while others may be inactive or even toxic . The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

properties

IUPAC Name |

4-methyl-6-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c1-7-4-5-15-10-3-2-8(6-9(7)10)11(12,13)14/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZYMAHXPPUHML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)

![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2397080.png)

![7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397089.png)

![N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2397091.png)

![1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397092.png)